molecular formula C25H35N3O4S B15007390 4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine

4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine

Cat. No.: B15007390
M. Wt: 473.6 g/mol
InChI Key: OPKXFJHSPRXXLG-UHFFFAOYSA-N
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Description

4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine is a complex organic compound that features a unique combination of adamantane, piperazine, benzenesulfonyl, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of adamantane with piperazine to form 1-(adamantan-1-yl)piperazine . This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield 4-(adamantan-1-yl)piperazine-1-carbonylbenzenesulfonyl chloride . Finally, this compound is reacted with morpholine to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, its anti-tubercular activity may involve the inhibition of key enzymes in the Mycobacterium tuberculosis bacterium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine is unique due to its combination of adamantane, piperazine, benzenesulfonyl, and morpholine moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the benzenesulfonyl group may enhance its solubility and reactivity, while the morpholine ring could contribute to its biological activity .

Properties

Molecular Formula

C25H35N3O4S

Molecular Weight

473.6 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone

InChI

InChI=1S/C25H35N3O4S/c29-24(22-1-3-23(4-2-22)33(30,31)28-9-11-32-12-10-28)26-5-7-27(8-6-26)25-16-19-13-20(17-25)15-21(14-19)18-25/h1-4,19-21H,5-18H2

InChI Key

OPKXFJHSPRXXLG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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